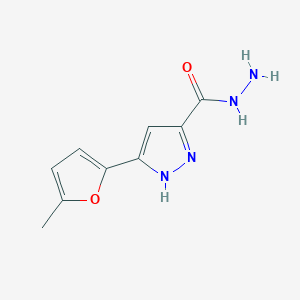
3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a tetrahydrothiophene ring, which is a sulfur-containing five-membered ring, substituted with amino and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride typically involves the reaction of tetrahydrothiophene derivatives with aminoethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters. Purification steps, such as crystallization or chromatography, are employed to isolate the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the oxygen atoms, leading to the formation of thiol derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce thiol derivatives. Substitution reactions can result in a variety of substituted tetrahydrothiophene derivatives.
科学的研究の応用
3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tetrahydrothiophene: A simpler analog without the amino and hydroxyl substitutions.
4-Hydroxy-2-quinolones: Compounds with similar hydroxyl and heterocyclic structures.
Pyrrolopyrazine derivatives: Compounds with similar nitrogen-containing heterocycles.
Uniqueness
3-((2-Aminoethyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
4-(2-aminoethylamino)-1,1-dioxothiolan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S.ClH/c7-1-2-8-5-3-12(10,11)4-6(5)9;/h5-6,8-9H,1-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLFSJAVZWSRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-dimethyl-2-[(3-nitroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7760065.png)


![4-[4-(4-Pentylcyclohexyl)phenyl]phenol](/img/structure/B7760076.png)


![2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B7760100.png)

![5,7-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7760106.png)


![2-[(4-acetylanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7760128.png)

